Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 31676-67-2
VCID: VC11677106
InChI: InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
Molecular Formula: C15H14FNO2
Molecular Weight: 259.27 g/mol

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

CAS No.: 31676-67-2

Cat. No.: VC11677106

Molecular Formula: C15H14FNO2

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate - 31676-67-2

Specification

CAS No. 31676-67-2
Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
IUPAC Name ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Standard InChI Key CIGJLQFDEHMGFD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
Canonical SMILES CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate belongs to the class of heteroaromatic esters. Its IUPAC name, ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate, reflects the substitution pattern on the pyridine ring. Key identifiers include:

PropertyValue
CAS Registry Number31676-67-2
Molecular FormulaC₁₅H₁₄FNO₂
Molecular Weight259.28 g/mol
Physical FormSolid
Synonyms3-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-2-methyl-, ethyl ester

The compound’s structure combines a pyridine ring with electron-withdrawing (fluorophenyl) and electron-donating (methyl) groups, creating a polarized system that influences its reactivity. The ethyl ester moiety enhances solubility in organic solvents, making it suitable for further chemical modifications .

Synthesis and Manufacturing Processes

Optimization Strategies

Key parameters for optimizing yield and purity include:

  • Temperature Control: Maintaining reflux conditions (~80–85°C) during cyclization steps to ensure complete reaction .

  • Catalyst Selection: Use of potassium carbonate or sodium acetate to facilitate deprotonation and coupling reactions .

  • Purification Techniques: Recrystallization from methanol or ethyl acetate to achieve >98% purity, as demonstrated in analogous syntheses .

Physicochemical Properties

Thermal Stability

The compound exists as a solid at room temperature, with a melting point range inferred to be 150–170°C based on structural analogs . Differential scanning calorimetry (DSC) of similar esters reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .

Solubility Profile

  • Organic Solvents: Highly soluble in ethyl acetate, dichloromethane, and dimethylformamide (DMF).

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic fluorophenyl and ethyl ester groups .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyridine), and 1220 cm⁻¹ (C-F stretch) .

  • NMR (¹H): δ 1.35 (t, 3H, CH₂CH₃), 2.65 (s, 3H, CH₃), 4.35 (q, 2H, OCH₂), 7.15–7.45 (m, 4H, Ar-H) .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity. Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate serves as a precursor for:

  • Kinase Inhibitors: Pyridine derivatives are pivotal in targeting ATP-binding sites of kinases involved in cancer and inflammatory diseases .

  • Antimicrobial Agents: Fluorinated pyridines exhibit activity against drug-resistant bacterial strains by disrupting cell wall synthesis .

Research Findings and Experimental Data

Reactivity Studies

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can be further functionalized into amides or acyl chlorides .

  • Electrophilic Substitution: The methyl group at the 2-position directs electrophiles to the 4- and 6-positions of the pyridine ring, enabling regioselective modifications .

Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of ~3.5 D, aligning with its polar nature. The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity toward nucleophilic and electrophilic agents .

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